Methyl (S)-(+)-3-hydroxybutyrate

Catalog No.
S1972998
CAS No.
53562-86-0
M.F
C5H10O3
M. Wt
118.13 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl (S)-(+)-3-hydroxybutyrate

CAS Number

53562-86-0

Product Name

Methyl (S)-(+)-3-hydroxybutyrate

IUPAC Name

methyl (3S)-3-hydroxybutanoate

Molecular Formula

C5H10O3

Molecular Weight

118.13 g/mol

InChI

InChI=1S/C5H10O3/c1-4(6)3-5(7)8-2/h4,6H,3H2,1-2H3/t4-/m0/s1

InChI Key

LDLDJEAVRNAEBW-BYPYZUCNSA-N

SMILES

CC(CC(=O)OC)O

Canonical SMILES

CC(CC(=O)OC)O

Isomeric SMILES

C[C@@H](CC(=O)OC)O

Organic Synthesis

Methyl (S)-(+)-3-hydroxybutyrate serves as a valuable chiral building block for the synthesis of other complex molecules. Its stereochemistry allows researchers to control the chirality of the final product, which is crucial in drug development and other fields where chirality plays a significant role. For instance, it can be used as a starting material for the synthesis of optically active hydroxy acid derivatives ().

Biochemistry and Metabolism Research

Methyl (S)-(+)-3-hydroxybutyrate is a metabolite naturally found in some fruits like papaya and mango (). Researchers can utilize it to study various metabolic pathways, particularly those involving the metabolism of short-chain fatty acids. By tracing the incorporation of Methyl (S)-(+)-3-hydroxybutyrate into cellular components, scientists can gain insights into cellular processes and potential therapeutic targets.

Material Science

The unique properties of Methyl (S)-(+)-3-hydroxybutyrate have sparked interest in its potential applications for material science. Some studies explore its use as a chiral component in the development of new biomaterials with specific functionalities. For instance, researchers are investigating its potential for creating novel drug delivery systems or biodegradable polymers ().

Methyl (S)-(+)-3-hydroxybutyrate is a chiral compound with the molecular formula C₅H₁₀O₃ and a molecular weight of approximately 118.13 g/mol. It is an ester derived from 3-hydroxybutyric acid, characterized by the presence of a hydroxyl group (-OH) at the third carbon of the butyric acid chain. This compound is significant in various biochemical pathways and has applications in organic synthesis due to its optical activity, which makes it useful as a chiral building block in pharmaceutical chemistry .

  • MHB may be irritating to the skin and eyes. Standard lab safety practices for handling organic chemicals should be followed when working with MHB [].
  • Specific data on its toxicity or flammability is not readily available. It's recommended to consult the Safety Data Sheet (SDS) from suppliers for detailed safety information.
, primarily due to its functional groups. Key reactions include:

  • Esterification: Reacting with alcohols to form esters.
  • Hydrolysis: Breaking down into 3-hydroxybutyric acid and methanol in the presence of water and acids or bases.
  • Reduction: Can undergo reduction reactions to produce other alcohols or hydrocarbons.
  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes under suitable conditions.

These reactions are essential for its use in synthesizing more complex organic molecules and derivatives .

Methyl (S)-(+)-3-hydroxybutyrate exhibits various biological activities. It is known to play a role in energy metabolism, particularly in the context of ketogenesis, where it serves as a precursor for the production of ketone bodies. This compound has been studied for its potential benefits in metabolic disorders, including obesity and type 2 diabetes, as it may enhance energy expenditure and improve insulin sensitivity . Additionally, it has been investigated for its neuroprotective effects, suggesting potential therapeutic applications in neurodegenerative diseases.

Several methods are employed to synthesize methyl (S)-(+)-3-hydroxybutyrate:

  • Asymmetric Hydrogenation: This method involves the hydrogenation of methyl acetoacetate using chiral catalysts to yield (S)-methyl 3-hydroxybutyrate selectively. The process can be optimized using various solvents and catalysts to enhance yield and selectivity .
  • Chiral Pool Synthesis: Utilizing chiral starting materials such as dimethyl (S)-malate or diethyl (R)-malate allows for the construction of the desired stereochemistry through established organic synthesis techniques .
  • Biotransformation: Microbial fermentation processes can also be used to produce this compound, leveraging specific strains capable of converting substrates into methyl (S)-(+)-3-hydroxybutyrate under controlled conditions.

Methyl (S)-(+)-3-hydroxybutyrate finds applications across various fields:

  • Pharmaceuticals: Used as an intermediate in the synthesis of drugs due to its chiral nature.
  • Nutraceuticals: Investigated for potential health benefits related to metabolic health and energy regulation.
  • Food Industry: Employed as a flavoring agent or food additive due to its pleasant taste profile.

Research into the interactions of methyl (S)-(+)-3-hydroxybutyrate with biological systems indicates that it can influence metabolic pathways associated with energy production and fat metabolism. Studies have shown that it may enhance mitochondrial function and promote lipid oxidation, making it a subject of interest for weight management and athletic performance enhancement . Furthermore, interaction studies with other metabolites suggest that it may modulate signaling pathways related to insulin sensitivity and glucose metabolism.

Methyl (S)-(+)-3-hydroxybutyrate shares structural similarities with several other compounds, notably:

Compound NameStructureUnique Aspects
Methyl (R)-3-hydroxybutyrateC₅H₁₀O₃Enantiomer with different biological activities
3-Hydroxybutyric acidC₄H₈O₃Non-ester form; directly involved in metabolism
AcetoacetateC₄H₆O₃Precursor in ketogenesis; lacks hydroxyl group
Methyl acetoacetateC₅H₈O₃Used as starting material for synthesis

Methyl (S)-(+)-3-hydroxybutyrate is unique due to its specific stereochemistry, which influences its biological activity and effectiveness in various applications compared to its analogs. Its role as a chiral building block further distinguishes it from non-chiral compounds like acetoacetate .

XLogP3

-0.2

UNII

G10281A5AH

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 6 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 5 of 6 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

53562-86-0

Wikipedia

(S)-methyl 3-hydroxybutyrate

Dates

Modify: 2023-08-16

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